REACTION_SMILES
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[Br:12][c:13]1[c:14]([Cl:20])[n:15][c:16]([Cl:19])[n:17][cH:18]1.[CH3:21][CH2:22][O:23][C:24](=[O:25])[CH3:26].[H-:1].[Na+:2].[O:27]=[CH:28][N:29]([CH3:30])[CH3:31].[OH2:32].[n:3]1[cH:4][nH:5][c:6]2[c:7]1[cH:8][cH:9][cH:10][cH:11]2>>[n:3]1(-[c:14]2[c:13]([Br:12])[cH:18][n:17][c:16]([Cl:19])[n:15]2)[cH:4][n:5][c:6]2[c:7]1[cH:8][cH:9][cH:10][cH:11]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Clc1ncc(Br)c(Cl)n1
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
O
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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c1ccc2[nH]cnc2c1
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Name
|
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Type
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product
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Smiles
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Clc1ncc(Br)c(-n2cnc3ccccc32)n1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |